![molecular formula C14H10FN3 B5058205 5-fluoro-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5058205.png)
5-fluoro-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine is a chemical compound that falls under the category of heterocyclic compounds . It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole-containing compounds like 5-fluoro-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of 5-fluoro-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine is characterized by the presence of a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects. They have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, some hydrazine-coupled pyrazoles were synthesized and evaluated for their antileishmanial and antimalarial activities .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “5-fluoro-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . These studies provide insights into the interactions of the compounds with biological macromolecules, which can be useful in the design of new drugs .
Synthesis of Fluorinated Pyridines
“5-fluoro-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine” is a fluorinated pyridine . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are used in the synthesis of various compounds, including F 18 substituted pyridines for local radiotherapy of cancer .
Development of FGFR Kinase Inhibitors
In a study, a series of 5H-pyrrolo[2,3-b]pyrazine derivatives were synthesized, and several potent FGFR kinase inhibitors were discovered . These inhibitors have potential applications in the treatment of diseases related to FGFR kinases .
Proton Pump Inhibition
Compounds similar to “5-fluoro-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine” have been used in the development of proton pump inhibitors . These inhibitors are used in the treatment of conditions like gastroesophageal reflux disease .
Future Directions
The future directions for research on 5-fluoro-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine could include further exploration of its pharmacological activities and potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, more studies could be conducted to understand its mechanism of action and to develop new drugs based on this compound .
Mechanism of Action
Target of Action
Similar compounds have been reported to target various proteins and enzymes involved in cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function or activity .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .
properties
IUPAC Name |
5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3/c15-12-4-5-13(16-9-12)10-2-1-3-11(8-10)14-6-7-17-18-14/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMQXVOMTKUDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)F)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.